Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)-
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Overview
Description
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)-, also known as 2-chloro-3-chloro-2-(trifluoromethyl)benzophenone, is a chemical compound with the molecular formula C14H8Cl2F3O. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of a chlorobenzene derivative with a chloro-trifluoromethyl benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog without the chlorine and trifluoromethyl substituents.
2-Chlorobenzophenone: Contains a single chlorine atom on the benzophenone core.
3-Chloro-2-(trifluoromethyl)benzophenone: Contains a trifluoromethyl group and a chlorine atom on the benzophenone core.
Uniqueness
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Properties
CAS No. |
81161-69-5 |
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Molecular Formula |
C14H7Cl2F3O |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
(2-chlorophenyl)-[3-chloro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7Cl2F3O/c15-10-6-2-1-4-8(10)13(20)9-5-3-7-11(16)12(9)14(17,18)19/h1-7H |
InChI Key |
JWNMQKRCRSJTQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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